Methyl 2-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate
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Overview
Description
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a pyrrolidinyl group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.
Reduction: Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate.
Substitution: Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate.
Scientific Research Applications
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Methoxy-4-(2-hydroxy-1-pyrrolidinyl)benzoate
- Methyl 2-Halo-4-(2-oxo-1-pyrrolidinyl)benzoate
- 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid
Uniqueness
Methyl 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO4 |
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Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 2-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-11-8-9(14-7-3-4-12(14)15)5-6-10(11)13(16)18-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
DHBGCSYKDTZDAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2=O)C(=O)OC |
Origin of Product |
United States |
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